molecular formula C12H10F4N4 B13696659 8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13696659
M. Wt: 286.23 g/mol
InChI Key: MVTRJURMUTXXSH-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

The synthesis of 8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The fluorophenyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

Molecular Formula

C12H10F4N4

Molecular Weight

286.23 g/mol

IUPAC Name

8-(4-fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H10F4N4/c13-8-3-1-7(2-4-8)9-10-18-19-11(12(14,15)16)20(10)6-5-17-9/h1-4,9,17H,5-6H2

InChI Key

MVTRJURMUTXXSH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(N1)C3=CC=C(C=C3)F

Origin of Product

United States

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